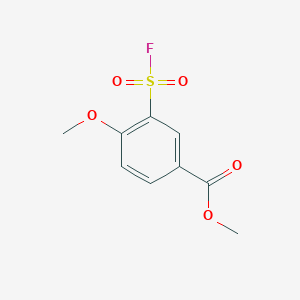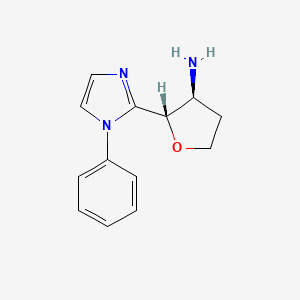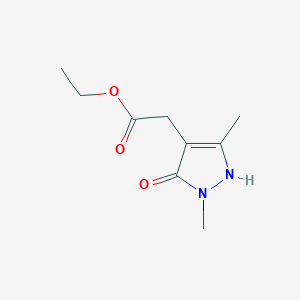
Methyl 3-(fluorosulfonyl)-4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(fluorosulfonyl)-4-methoxybenzoate is an organic compound characterized by the presence of a fluorosulfonyl group attached to a methoxybenzoate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(fluorosulfonyl)-4-methoxybenzoate typically involves the introduction of a fluorosulfonyl group to a methoxybenzoate precursor. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the formation of the desired sulfonyl fluoride structure . The reaction conditions often involve the use of photoredox catalysts and specific radical precursors to facilitate the fluorosulfonylation process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for achieving consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(fluorosulfonyl)-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functionalized products.
Addition Reactions: The fluorosulfonyl group can add to alkenes and alkynes, forming highly functionalized sulfonyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include photoredox catalysts, radical initiators, and specific solvents that facilitate the desired transformations. For example, the use of sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF are prevalent in fluorosulfonylation reactions .
Major Products Formed
The major products formed from these reactions include various sulfonyl fluorides, which are valuable intermediates in organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
Methyl 3-(fluorosulfonyl)-4-methoxybenzoate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex molecules.
Medicinal Chemistry: The compound is explored for its potential as a building block in drug discovery and development.
Materials Science: It is used in the design and synthesis of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl 3-(fluorosulfonyl)-4-methoxybenzoate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. This interaction is crucial for its potential therapeutic effects and applications in chemical biology .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A boric acid ester intermediate with a similar benzoate structure.
1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide: An ionic liquid with a fluorosulfonyl group, used in electrolytes for lithium-ion batteries.
Uniqueness
Methyl 3-(fluorosulfonyl)-4-methoxybenzoate is unique due to its specific combination of a fluorosulfonyl group and a methoxybenzoate structure
Propriétés
Formule moléculaire |
C9H9FO5S |
|---|---|
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
methyl 3-fluorosulfonyl-4-methoxybenzoate |
InChI |
InChI=1S/C9H9FO5S/c1-14-7-4-3-6(9(11)15-2)5-8(7)16(10,12)13/h3-5H,1-2H3 |
Clé InChI |
PEXSWWVVYPLMAW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-Amino-2-methylpropan-2-yl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13223733.png)


![(3S,4S)-3-Hydroxy-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}-1lambda6-thiolane-1,1-dione](/img/structure/B13223755.png)
![1-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13223757.png)
![Butyl[(3,4-difluorophenyl)methyl]amine](/img/structure/B13223764.png)
![(1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13223776.png)
![N-[1-(Adamantan-2-YL)propylidene]hydroxylamine](/img/structure/B13223779.png)
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B13223780.png)

![4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B13223795.png)
![{2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13223798.png)
![Methyl 3-[(diethylcarbamoyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B13223814.png)
